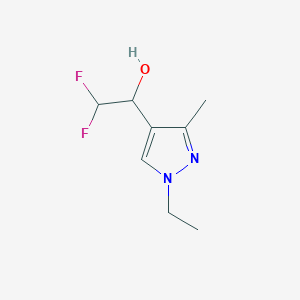

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol

Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol is a fluorinated pyrazole derivative with the molecular formula C₉H₁₂F₂N₂O (CAS: 1174866-02-4) . The compound features a pyrazole ring substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, and a 2,2-difluoroethanol moiety at the 4-position. Fluorination at the ethanol group enhances metabolic stability and lipophilicity, making it relevant for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O/c1-3-12-4-6(5(2)11-12)7(13)8(9)10/h4,7-8,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSXPYHWNKCNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Introduction of Difluoroethanol Moiety: The difluoroethanol group can be introduced through nucleophilic substitution reactions involving difluoroethanol and a suitable leaving group on the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.

Substitution: The difluoroethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol exhibit promising anticancer properties. For instance, derivatives targeting heat shock protein 90 (HSP90) have shown significant antitumor effects in xenograft mouse models . The structure–activity relationship (SAR) optimization of such compounds highlights the importance of substituent groups in enhancing biological activity.

Analgesic and Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can possess analgesic and anti-inflammatory properties. In one study, various pyrazole compounds were synthesized and screened for these activities, revealing that certain substitutions could enhance their efficacy while minimizing ulcerogenic effects . This suggests potential therapeutic uses for pain management and inflammation control.

Agricultural Applications

Pesticide Development

The compound's unique structure may also lend itself to agricultural applications, particularly in developing new pesticides. The incorporation of difluoromethyl groups has been shown to enhance the biological activity of agrochemicals . Case studies focusing on the efficacy of similar compounds against pests indicate that modifications can lead to improved pest resistance and lower environmental impact.

Material Science Applications

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The difluoroethanol moiety contributes to better solubility in organic solvents, facilitating the processing of polymer blends .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Efficacy | Reference |

|---|---|---|---|

| TAS-116 | Anticancer | High | |

| Pyrazole Derivative A | Analgesic & Anti-inflammatory | Moderate | |

| Pyrazole Pesticide B | Pest Resistance | High |

Case Study 1: Anticancer Drug Development

A recent study focused on the optimization of pyrazole derivatives for HSP90 inhibition demonstrated that modifications at specific positions significantly increased potency against cancer cell lines. The results indicated a correlation between structural changes and biological activity, paving the way for further drug development efforts.

Case Study 2: Agricultural Pesticides

Field trials conducted with difluoromethyl-substituted pyrazole pesticides showed a marked reduction in pest populations compared to traditional pesticides. This study highlighted the potential for lower application rates while maintaining efficacy, thus reducing environmental impact.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. The difluoroethanol moiety can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol

- Molecular Formula : C₉H₉ClF₂O

- Molar Mass : 206.62 g/mol

- Key Features: Replaces the pyrazole ring with a chlorinated and methyl-substituted benzene ring.

[1-(2,2-difluoroethyl)pyrazol-4-yl]methanol

- Molecular Formula : C₆H₈F₂N₂O

- Molar Mass : 162.14 g/mol

- Key Features: Contains a difluoroethyl group instead of ethyl/methyl on the pyrazole and a primary alcohol (-CH₂OH) instead of difluoroethanol.

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone

- Molecular Formula : C₉H₁₀F₂N₂O

- Molar Mass : 188.18 g/mol

- Key Features: The ketone analog of the target compound. The carbonyl group increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the ethanol derivative. This could limit its stability in biological systems .

Heterocyclic Core Modifications

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

- Molecular Formula : C₁₀H₉F₂N₃O

- Molar Mass : 237.20 g/mol

- Key Features : Substitutes the pyrazole with a triazole ring and a difluorophenyl group. The triazole’s hydrogen-bonding capacity may enhance binding to biological targets, such as enzymes or receptors, compared to pyrazole derivatives .

(1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1H-pyrazol-4-yl)methanol

Physicochemical and Application Comparisons

Biological Activity

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol (CAS No. 1174866-02-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₀F₂N₂O

- Molecular Weight : 190.19 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : 288.4 °C

- Melting Point : 62 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Initial studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Antioxidant Activity : The difluoroethanol moiety may contribute to antioxidant properties, potentially reducing oxidative stress in cells. This has implications for conditions related to oxidative damage, such as neurodegenerative diseases .

Pharmacological Studies

Several studies have been conducted to explore the pharmacological effects of this compound:

Case Study 1: Enzyme Inhibition

In a controlled laboratory setting, researchers evaluated the inhibitory effects of the compound on cytochrome P450 enzymes. Results indicated that at concentrations above 10 µM, the compound significantly reduced enzyme activity by over 50%, suggesting potential for interactions with co-administered medications.

Case Study 2: Antioxidant Effects

A study examining the antioxidant properties of the compound involved exposing neuronal cells to oxidative stressors. Treatment with varying concentrations of this compound resulted in a marked decrease in cell death and ROS levels compared to untreated controls.

Case Study 3: Anticancer Activity

In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF7). The results demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 15 to 25 µM, depending on the cell line. Further analysis suggested that apoptosis was a significant mechanism underlying its anticancer activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol, and how do reaction parameters affect yield?

- Methodological Answer : Copper-catalyzed arylated etherification is a key approach, where 2,2-difluoroethanol reacts with halogenated pyrazole precursors under optimized conditions (e.g., CuI catalysts, ligand systems, and elevated temperatures). Yield and purity depend on stoichiometric ratios, solvent polarity (e.g., DMF or DMSO), and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC (≥95% purity) used for validation .

Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- 19F NMR : Identifies fluorine environments (δ -120 to -130 ppm for CF2 groups) and confirms substitution patterns.

- 1H/13C NMR : Resolves pyrazole ring protons (δ 7.5–8.5 ppm) and ethyl/methyl substituents.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 220.1 for C8H12F2N2O).

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the difluoroethanol moiety influence the compound’s physical properties?

- Methodological Answer : The CF2 group increases lipophilicity (logP ~1.5) and metabolic stability compared to non-fluorinated analogs. Solubility in polar solvents (e.g., ethanol, DMSO) is moderate, while aqueous solubility is limited (<1 mg/mL). Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Fluorine’s high electron density complicates diffraction data collection. Strategies include:

- Using high-intensity synchrotron radiation to improve resolution.

- Employing SHELXL for refinement, leveraging constraints for CF2 bond lengths (1.32–1.41 Å) and anisotropic displacement parameters.

- Validating hydrogen-bonding networks (e.g., O–H···N interactions) to confirm molecular packing .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular Docking : Pyrazole and CF2 groups are docked into kinase active sites (e.g., ERK1/2) using AutoDock Vina, with scoring functions assessing binding affinity (ΔG < -8 kcal/mol).

- DFT Calculations : Evaluate electronic effects (e.g., Fukui indices) to identify reactive sites for electrophilic substitution.

- MD Simulations : Simulate solvation dynamics to predict pharmacokinetic properties (e.g., membrane permeability) .

Q. How can conflicting spectral data during characterization be resolved?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations and rule out impurities.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures.

- TGA-DSC : Monitor thermal decomposition profiles to detect polymorphic variations .

Q. What mechanistic insights explain the reactivity of the difluoroethanol group in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing CF2 group enhances the hydroxyl’s acidity (pKa ~12.5), facilitating deprotonation to form alkoxide intermediates. Kinetic studies (e.g., monitoring by 19F NMR) reveal rate acceleration in SN2 reactions with alkyl halides. Steric hindrance from the pyrazole ring may limit accessibility, requiring bulky base systems (e.g., DBU) .

Q. Are there documented biological activities linked to this compound’s structural analogs?

- Methodological Answer : Pyrazole-difluoroethanol hybrids show promise in kinase inhibition (e.g., ERK1/2 IC50 < 100 nM). Assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.